molecular formula C18H28N2O7 B13386566 1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate

1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate

Cat. No.: B13386566
M. Wt: 384.4 g/mol
InChI Key: MZYVOFLIPYDBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate, also known as Enalaprilat, is a potent angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. Enalaprilat is the active metabolite of enalapril, a prodrug that is converted to enalaprilat in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enalaprilat involves the condensation of L-alanine with L-proline, followed by the addition of a phenylpropyl group. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like hydrochloric acid. The final product is then purified through crystallization .

Industrial Production Methods: Industrial production of Enalaprilat follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often obtained as a dihydrate to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Enalaprilat undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Enalaprilat, which may have different pharmacological properties .

Scientific Research Applications

Enalaprilat has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Enalaprilat is used in studies investigating the role of ACE in various physiological processes.

    Medicine: It is extensively studied for its therapeutic effects in treating hypertension and heart failure.

    Industry: Enalaprilat is used in the pharmaceutical industry for the production of ACE inhibitors.

Mechanism of Action

Enalaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Enalaprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets of Enalaprilat include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Uniqueness: Enalaprilat is unique due to its high potency and specificity for the ACE enzyme. Unlike some other ACE inhibitors, Enalaprilat is not a prodrug and is active in its administered form. This makes it particularly useful in clinical settings where rapid onset of action is required .

Properties

IUPAC Name

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYVOFLIPYDBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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